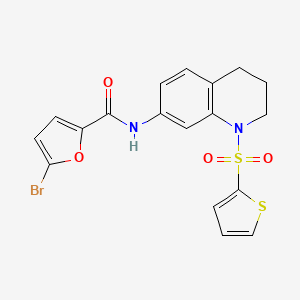

5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Description

Propriétés

IUPAC Name |

5-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O4S2/c19-16-8-7-15(25-16)18(22)20-13-6-5-12-3-1-9-21(14(12)11-13)27(23,24)17-4-2-10-26-17/h2,4-8,10-11H,1,3,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDAGZKSLSURKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Bromination: Introduction of the bromine atom into the furan ring.

Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonylation: Introduction of the thiophene-2-ylsulfonyl group, often using sulfonyl chlorides in the presence of a base.

Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tetrahydroquinoline moiety.

Reduction: Reduction reactions could target the sulfonyl group or the bromine atom.

Substitution: The bromine atom in the furan ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide exhibit promising anticancer properties. The tetrahydroquinoline structure is known for its ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that modifications of the tetrahydroquinoline scaffold can lead to enhanced potency against various cancer types by targeting kinases involved in tumor growth and survival.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Compounds with similar structures have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for treating chronic inflammatory diseases .

Antimicrobial Activity

The presence of the thiophene ring in the compound enhances its antimicrobial properties. Compounds featuring thiophene moieties have shown efficacy against various bacterial and fungal pathogens. For example, derivatives of this compound have been tested for their activity against resistant strains of bacteria and fungi, demonstrating significant inhibition rates .

Organic Electronics

The unique electronic properties of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the compound's conductivity and stability under operational conditions .

Sensor Development

Due to its chemical reactivity and selective binding properties, this compound can be utilized in sensor technology. It has potential applications in developing sensors for detecting environmental pollutants or biological markers through fluorescence or electrochemical methods .

Synthesis and Mechanism of Action

The synthesis of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions that incorporate bromination and sulfonation processes. The mechanism of action often involves the interaction with specific biological targets such as enzymes or receptors that play critical roles in disease processes .

Case Studies

Mécanisme D'action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not fully understood but may involve:

Molecular Targets: Interaction with enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways, inhibition of specific enzymes, or binding to DNA or RNA.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Core Heterocycle Variations

: 5-Bromo-N-(1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Furan-2-Carboxamide

- Core: Tetrahydroquinoline (same as target).

- Substituents :

- Position 1: Cyclopropanecarbonyl (ester group) instead of thiophene sulfonyl.

- Position 6: Bromofuran carboxamide (vs. position 7 in the target).

- Positional isomerism (6 vs. 7) may alter steric interactions in binding pockets .

: Indole-Based Carboxamides (e.g., Compound 63c)

- Core: Indole (aromatic) vs. tetrahydroquinoline (partially saturated).

- Substituents: Bromo and carboxamide groups at positions 2 and 7 (indole numbering). Additional fluorination and cyanomethyl groups in derivatives.

- Fluorination (e.g., in Compound 63b) increases electronegativity, affecting binding affinity .

: Pyrrolidinone-Containing Quinoline Derivative

- Core: Tetrahydroquinoline with fused pyrrolidinone.

- Substituents :

- Nitro and phenyloxazole groups.

- Implications :

Functional Group and Substituent Analysis

Sulfonamide vs. Carboxamide

- Target Compound : Thiophene sulfonamide at position 1.

- Sulfonamides are highly polar, improving water solubility but limiting blood-brain barrier penetration.

- : 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide Triazole core with chlorophenylmethyl substituent. Chlorophenyl increases lipophilicity, contrasting with the target’s tetrahydroquinoline scaffold .

Brominated Moieties

Molecular Weight and LogP

Activité Biologique

5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a bromine atom, a thiophene ring, and a furan ring, which may confer distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Compounds with similar structures have been noted for their involvement in:

- Suzuki–Miyaura Cross-Coupling Reactions : This reaction is significant for forming carbon-carbon bonds and may influence the compound's reactivity and potential therapeutic effects.

- Oxidation and Reduction Reactions : The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can modify functional groups on the piperidine ring. These reactions can impact the compound's biological efficacy.

Biological Activity Overview

Research indicates that 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide exhibits various biological activities that may be beneficial in pharmacological contexts:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity in various models, suggesting that this compound may also exhibit such properties.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial findings indicate it may selectively induce apoptosis in malignant cells while sparing normal cells .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on glioma cells. Results indicated that at concentrations around 10 μM, the compound significantly reduced cell viability by inducing apoptosis through multiple pathways, including inhibition of AKT and mTOR signaling pathways .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation models, the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Q & A

Q. How do modifications to the tetrahydroquinoline core impact pharmacological properties?

- Answer :

- Saturation of the quinoline ring : Reduces planarity, potentially lowering DNA intercalation risks (as seen in tetrahydroquinoline-based antitumor agents) .

- Substituent position : The 7-position substitution (as in this compound) optimizes steric compatibility with protein binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.